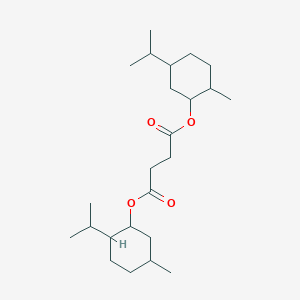

(1R)-(-)-Dimenthyl succinate

Description

Properties

IUPAC Name |

bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18-,19+,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXZAUAIVAZWFN-KQFPAPQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CCC(=O)O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (1R)-(-)-Dimenthyl Succinate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of (1R)-(-)-Dimenthyl succinate. Due to the limited availability of detailed experimental data for this specific diester, this guide combines verified information with generalized experimental protocols applicable to its synthesis and characterization.

Chemical Identity and Properties

This compound, systematically named Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate, is the diester formed from succinic acid and two molecules of (-)-menthol. The incorporation of the chiral (-)-menthol moieties imparts specific stereochemical properties to the molecule, making it a subject of interest in asymmetric synthesis.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| IUPAC Name | Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate |

| Synonyms | (-)-Dimenthyl succinate |

| CAS Number | 34212-59-4 |

| Molecular Formula | C₂₄H₄₂O₄ |

| Molecular Weight | 394.59 g/mol |

| Melting Point | 62-64 °C |

| Boiling Point | 200-205 °C at 2 mmHg |

Table 2: Structural Information

| Representation | Value |

| InChI | InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3 |

| Canonical SMILES | CC1CCC(C(C1)OC(=O)CCC(=O)OC2C(C(C)C)CCC(C2)C)C(C)C |

Chemical Structure

This compound is a chiral molecule due to the presence of two (-)-menthol groups. The stereochemistry of the menthol moiety is (1R,2S,5R). The succinate core acts as a linker between these two chiral auxiliaries.

Synthesis

General Experimental Protocol: Acid-Catalyzed Esterification

Materials:

-

Succinic acid (1.0 equivalent)

-

(-)-Menthol (2.2 equivalents)

-

Concentrated sulfuric acid (catalytic amount)

-

Toluene (as solvent, to facilitate water removal)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane or diethyl ether (for extraction)

-

Hexane (for recrystallization)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add succinic acid, (-)-menthol, and toluene.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with dichloromethane or diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as hexane, to yield pure this compound as a white solid.

Note: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by spectroscopic methods to confirm its identity and purity.

Spectroscopic Characterization

Detailed NMR spectroscopic data for this compound is not currently available in public spectral databases. The characterization would typically involve ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

¹H NMR: The spectrum is expected to be complex due to the presence of the two menthyl groups. Key signals would include multiplets in the aliphatic region for the cyclohexyl protons and the succinate methylene protons, as well as doublets for the methyl groups of the menthyl moiety.

-

¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbons of the ester groups (around 170-175 ppm), the carbons of the menthyl groups, and the methylene carbons of the succinate linker.

-

IR Spectroscopy: An infrared spectrum for Succinic acid, di-(-)-menthyl ester is available and would show a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester functional groups.

Applications in Research and Development

While specific, documented applications of this compound are sparse, its structure suggests potential utility as a chiral auxiliary in asymmetric synthesis.[1] (-)-Menthol and its derivatives are well-established chiral auxiliaries used to control the stereochemical outcome of chemical reactions.[2][3] The two bulky and stereochemically defined menthyl groups in this compound could be leveraged to induce diastereoselectivity in reactions involving the succinate backbone.

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Enantioselective Synthesis of (1R)-(-)-Dimethyl 2-Methylsuccinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a highly efficient and enantioselective method for the synthesis of (1R)-(-)-dimethyl 2-methylsuccinate, a crucial chiral building block in the pharmaceutical and fine chemical industries. The synthesis detailed herein utilizes a biocatalytic approach, employing ene-reductases for the asymmetric reduction of prochiral substrates. This method offers significant advantages over traditional chemical hydrogenation, including milder reaction conditions, high stereoselectivity, and the avoidance of heavy metal catalysts.

Chiral dimethyl 2-methylsuccinate is a valuable intermediate in the synthesis of various bioactive molecules and natural products.[1][2][3] Its applications extend to its use as a reference compound for determining the absolute configuration of complex molecules.[1] The enzymatic reduction of dimethyl citraconate, dimethyl mesaconate, or dimethyl itaconate presents a direct and attractive route to optically pure dimethyl 2-methylsuccinate.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the enzymatic synthesis of (R)- and (S)-dimethyl 2-methylsuccinate using different ene-reductases and substrates. This data highlights the high yields and excellent enantioselectivities achievable with this biocatalytic method.

| Enantiomer | Ene-Reductase | Substrate | Substrate Conc. (mM) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Specific Rotation [α]D20 (c=1.0, CHCl3) |

| (R)-1 | Bac-OYE1 | Dimethyl citraconate (2) | 700 | 86 | 99 | +5.280° |

| (R)-1 | AfER | Dimethyl itaconate (4) | 400 | 77 | 99 | +5.670° |

| (S)-1 | SeER | Dimethyl mesaconate (3) | 500 | 80 | 98 | -5.560° |

Data sourced from a study on the asymmetric synthesis of dimethyl 2-methylsuccinate.[1]

Note on Nomenclature and Optical Rotation: The user request specified "(1R)-(-)-Dimenthyl succinate". The literature primarily refers to this compound as dimethyl 2-methylsuccinate. Furthermore, experimental data indicates that the (R)-enantiomer exhibits a positive specific rotation (+), while the (S)-enantiomer has a negative (-) rotation.[1] Therefore, the target molecule is more accurately referred to as (1R)-(+)-dimethyl 2-methylsuccinate . This guide will proceed with the synthesis of the (R)-enantiomer.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the preparative-scale synthesis of (R)-dimethyl 2-methylsuccinate using an ene-reductase.

Caption: Experimental workflow for the synthesis of (R)-dimethyl 2-methylsuccinate.

Detailed Experimental Protocol: Preparative Scale Synthesis of (R)-Dimethyl 2-Methylsuccinate

This protocol is adapted from a published procedure for the synthesis of (R)-dimethyl 2-methylsuccinate using Bacillus sp. OYE1 (Bac-OYE1) ene-reductase.[1]

Materials:

-

Dimethyl citraconate

-

Tris-HCl buffer (100 mM, pH 8.0)

-

NADP+

-

Sodium formate

-

Lactobacillus buchneri formate dehydrogenase (LbFDH)

-

Bac-OYE1 wet cells

-

Ethyl acetate

-

Deionized water

Equipment:

-

200 mL conical flask

-

Orbital shaker incubator

-

Rotary evaporator

-

Standard laboratory glassware

-

NMR spectrometer

-

Chiral gas chromatograph or HPLC

Procedure:

-

Reaction Setup:

-

To a 200 mL conical flask, add Tris-HCl buffer (100 mM, pH 8.0).

-

Add dimethyl citraconate to a final concentration of 700 mM (11.07 g).[1]

-

Add NADP+ to a final concentration of 0.5 mM (0.39 g/L).[1]

-

Add sodium formate to a final concentration of 910 mM.[1]

-

Add LbFDH to a final concentration of 2 U/mL.[1]

-

Add 5 g of Bac-OYE1 wet cells (50 g/L).[1]

-

-

Biocatalytic Reduction:

-

Incubate the reaction mixture at 30 °C with shaking at 200 rpm for 24 hours.[1]

-

-

Product Extraction:

-

After the reaction is complete, extract the mixture with an equal volume of ethyl acetate.

-

Separate the organic layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers.

-

-

Solvent Removal and Product Isolation:

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Characterization and Analysis:

-

The final product, (R)-dimethyl 2-methylsuccinate, is obtained as a colorless oil.

-

Yield: An isolated yield of 86% can be expected.[1]

-

Enantiomeric Excess: The enantiomeric excess should be determined by chiral gas chromatography or HPLC, with an expected value of 99% e.e.[1]

-

NMR Spectroscopy:

-

Specific Rotation:

-

[α]D²⁰ = +5.280 (c = 1.0, CHCl₃).[1]

-

-

This biocatalytic method provides a robust and highly selective route to enantiomerically pure (1R)-(+)-dimethyl 2-methylsuccinate, a key chiral intermediate for further synthetic applications in research and development.

References

Spectroscopic Data of (1R)-(-)-Dimenthyl Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic data for (1R)-(-)-Dimenthyl succinate, also known as di-(-)-menthyl succinate. The information is intended to assist researchers and professionals in the fields of chemistry and drug development in the identification and characterization of this compound.

Chemical Structure and Properties:

-

IUPAC Name: bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate

-

Synonyms: (-)-Dimenthyl succinate, Succinic acid, di-(-)-menthyl ester

-

CAS Number: 34212-59-4[1]

-

Molecular Formula: C₂₄H₄₂O₄[1]

-

Molecular Weight: 394.59 g/mol [1]

Spectroscopic Data

The following sections present the available spectroscopic data for this compound.

Mass Spectrometry (MS)

The electron ionization mass spectrum of di-(-)-menthyl succinate is available through the NIST WebBook. Key fragments are summarized in the table below.

| m/z | Relative Intensity |

| 41 | ~55% |

| 55 | ~60% |

| 69 | ~55% |

| 81 | ~95% |

| 83 | ~65% |

| 95 | ~100% |

| 123 | ~30% |

| 138 | ~45% |

| 139 | ~20% |

| 239 | ~15% |

| 394 | ~5% (Molecular Ion) |

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of di-(-)-menthyl succinate is available from the NIST WebBook. The table below highlights the major absorption bands.

| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment |

| ~2950 | Low | C-H stretch (alkane) |

| ~1740 | Low | C=O stretch (ester) |

| ~1460 | Moderate | C-H bend (alkane) |

| ~1370 | Moderate | C-H bend (alkane) |

| ~1170 | Low | C-O stretch (ester) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, experimental ¹H and ¹³C NMR data for this compound were not found in the publicly available literature and spectral databases. Researchers requiring this data may need to acquire it experimentally.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Mass Spectrometry (Electron Ionization)

-

Instrumentation: A standard mass spectrometer equipped with an electron ionization (EI) source.

-

Sample Introduction: The sample, di-(-)-menthyl succinate, is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy (Gas-Phase)

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A sample of di-(-)-menthyl succinate is vaporized into a gas cell with IR-transparent windows (e.g., KBr, NaCl).

-

Measurement: A beam of infrared radiation is passed through the gas cell. The interferometer in the FTIR spectrometer modulates the radiation, and the detector measures the interferogram.

-

Data Processing: A Fourier transform is applied to the interferogram to obtain the infrared spectrum, which plots absorbance or transmittance as a function of wavenumber.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide on the Chirality and Optical Rotation of (1R)-(-)-Di-menthyl Succinate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chiroptical properties of (1R)-(-)-di-menthyl succinate (CAS 34212-59-4), a key chiral building block utilized in asymmetric synthesis. This document details the molecule's stereochemistry, methods of synthesis, and a thorough examination of its optical rotation. Included are detailed experimental protocols, tabulated physicochemical data, and logical diagrams to elucidate key processes, serving as an essential resource for professionals in chemical research and pharmaceutical development.

Introduction to Chirality and (1R)-(-)-Di-menthyl Succinate

Chirality is a fundamental property of molecules that are non-superimposable on their mirror images, much like a pair of hands.[1] These mirror-image isomers, known as enantiomers, often exhibit identical physical properties in an achiral environment but can have profoundly different biological activities. This distinction is of paramount importance in the pharmaceutical industry, where one enantiomer of a drug may be therapeutic while the other is inactive or even harmful.

(1R)-(-)-Di-menthyl succinate, systematically named bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate, is a chiral molecule derived from the esterification of succinic acid with two equivalents of (1R,2S,5R)-(-)-menthol. The chirality of this diester is conferred by the two stereogenic centers within each of the menthyl moieties. Its defined stereochemistry makes it a valuable chiral auxiliary in asymmetric synthesis, enabling the stereoselective preparation of complex molecules.[2][3]

Physicochemical and Chiroptical Properties

The properties of (1R)-(-)-di-menthyl succinate are well-documented, providing a solid foundation for its application in synthetic chemistry.

Quantitative Data Summary

The key physicochemical and chiroptical data for (1R)-(-)-di-menthyl succinate are summarized in the table below for ease of reference.

| Property | Value | Reference |

| IUPAC Name | bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate | [4] |

| Synonyms | (-)-Di-menthyl succinate, Succinic acid, di-(-)-menthyl ester | [5][6] |

| CAS Number | 34212-59-4 | [5][7][8] |

| Molecular Formula | C₂₄H₄₂O₄ | [4][5][8] |

| Molecular Weight | 394.59 g/mol | [4][8] |

| Appearance | White to almost white powder or crystals | |

| Melting Point | 62-64 °C | [8][9] |

| Boiling Point | 200-205 °C at 2 mmHg | [8] |

| Specific Optical Rotation | [α]²⁰/D = -89° (c=5 in chloroform) | [8] |

Synthesis of (1R)-(-)-Di-menthyl Succinate

The synthesis of (1R)-(-)-di-menthyl succinate is typically achieved through the esterification of succinic acid or its derivatives with (1R,2S,5R)-(-)-menthol. The following is a generalized experimental protocol based on standard esterification procedures.

Experimental Protocol: Fischer Esterification

Objective: To synthesize (1R)-(-)-di-menthyl succinate via acid-catalyzed esterification.

Materials:

-

Succinic acid

-

(1R,2S,5R)-(-)-Menthol (2.2 equivalents)

-

Concentrated sulfuric acid (catalytic amount)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction and purification (e.g., diethyl ether, hexane)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add succinic acid, 2.2 equivalents of (-)-menthol, and toluene.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure (1R)-(-)-di-menthyl succinate.

Logical Workflow for Synthesis:

Caption: Synthesis workflow for (1R)-(-)-di-menthyl succinate.

Optical Rotation: Theory and Measurement

Optical rotation is the phenomenon where plane-polarized light is rotated upon passing through a solution of a chiral compound. The specific rotation, [α], is a characteristic property of a chiral substance.[10]

The specific rotation is calculated using the following formula:

[α]Tλ = (100 * α) / (c * l)

Where:

-

[α] is the specific rotation in degrees.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of light in nanometers (commonly the sodium D-line at 589 nm).

-

α is the observed rotation in degrees.

-

c is the concentration of the solution in g/100 mL.

-

l is the path length of the polarimeter cell in decimeters (dm).

For (1R)-(-)-di-menthyl succinate, the negative sign in its name indicates that it is levorotatory, meaning it rotates plane-polarized light in a counter-clockwise direction.

Experimental Protocol: Measurement of Specific Rotation

Objective: To determine the specific rotation of a sample of (1R)-(-)-di-menthyl succinate.

Apparatus:

-

Polarimeter

-

Sodium lamp (or other monochromatic light source)

-

Polarimeter cell (e.g., 1 dm)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

Procedure:

-

Solution Preparation: Accurately weigh approximately 0.5 g of (1R)-(-)-di-menthyl succinate. Quantitatively transfer the sample to a 10 mL volumetric flask. Dissolve the sample in and dilute to the mark with chloroform to achieve a concentration of approximately 5 g/100 mL.

-

Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically by measuring the rotation of a blank solvent (chloroform). The reading should be zero.

-

Sample Measurement: Rinse the polarimeter cell with a small amount of the prepared solution and then fill the cell, ensuring no air bubbles are present in the light path.

-

Place the filled cell in the polarimeter and record the observed optical rotation (α).

-

Repeat the measurement several times and calculate the average observed rotation.

-

Calculation: Use the formula above to calculate the specific rotation [α] of the sample. Compare the result to the literature value (-89°).

Logical Flow for Optical Rotation Measurement:

Caption: Workflow for measuring specific optical rotation.

Applications in Drug Development and Asymmetric Synthesis

The primary application of (1R)-(-)-di-menthyl succinate in the context of drug development is its use as a chiral auxiliary. The bulky and stereochemically defined menthyl groups can effectively shield one face of a prochiral substrate, directing the attack of a reagent to the opposite face. This steric hindrance allows for the creation of new stereocenters with a high degree of stereocontrol.

For example, di-menthyl succinate derivatives can be deprotonated to form chiral enolates, which can then react with various electrophiles. After the desired stereoselective transformation, the menthyl auxiliary can be cleaved, yielding the enantiomerically enriched product and recovering the menthol. This strategy is valuable in the synthesis of chiral building blocks for complex pharmaceutical agents.

Conclusion

(1R)-(-)-Di-menthyl succinate is a well-characterized chiral compound with significant applications in stereoselective synthesis. Its defined chirality, stemming from the (-)-menthol precursor, and its predictable chiroptical properties, particularly its strong levorotation, make it a reliable tool for researchers in organic chemistry and drug development. The protocols and data presented in this guide offer a practical resource for the synthesis, analysis, and application of this important chiral building block.

References

- 1. fishersci.fi [fishersci.fi]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Buy (1R)-(-)-Dimenthyl succinate | 34212-59-4 [smolecule.com]

- 5. Succinic acid, di-(-)-menthyl ester [webbook.nist.gov]

- 6. Succinic acid, di-(-)-menthyl ester [webbook.nist.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. This compound 99 34212-59-4 [sigmaaldrich.com]

- 9. angenechemical.com [angenechemical.com]

- 10. jasco.co.uk [jasco.co.uk]

(1R)-(-)-Dimenthyl succinate as a chiral building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(1R)-(-)-Dimenthyl succinate, a chiral diester derived from succinic acid and the naturally abundant (1R)-(-)-menthol, serves as a valuable and versatile chiral building block in modern organic synthesis. Its utility lies in the predictable introduction of stereocenters, a critical aspect in the development of enantiomerically pure pharmaceuticals and other complex molecules. The menthyl groups act as chiral auxiliaries, directing the stereochemical outcome of reactions at the succinate backbone. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in a research and development setting.

Physicochemical Properties

This compound is a white to yellow solid at room temperature. Its physical and chemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthesis.

| Property | Value |

| CAS Number | 34212-59-4 |

| Molecular Formula | C₂₄H₄₂O₄ |

| Molecular Weight | 394.59 g/mol |

| Melting Point | 62-64 °C |

| Boiling Point | 200-205 °C at 2 mmHg |

| Optical Activity ([α]²⁰/D) | -89° (c=5 in chloroform)[1] |

| Appearance | White to yellow solid |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The most common method for the preparation of this compound is the Fischer esterification of succinic acid with (1R)-(-)-menthol in the presence of an acid catalyst.[2][3] This method is straightforward and can be performed with readily available starting materials.

Experimental Protocol: Fischer Esterification

Materials:

-

Succinic acid

-

(1R)-(-)-Menthol

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve succinic acid (1.0 equivalent) and (1R)-(-)-menthol (2.2 equivalents) in toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 36 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the pure product.

Caption: Synthesis of this compound via Fischer Esterification.

Application in Asymmetric Synthesis: Diastereoselective Alkylation

A primary application of this compound is in diastereoselective alkylation reactions. The chiral menthyl groups create a sterically hindered environment around the enolizable protons of the succinate backbone. Upon deprotonation to form an enolate, one face of the planar enolate is effectively blocked by the bulky chiral auxiliaries. This directs the approach of an electrophile to the less hindered face, resulting in the formation of a new stereocenter with high diastereoselectivity.[2]

General Experimental Protocol: Diastereoselective Alkylation of the Enolate

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or other suitable strong, non-nucleophilic base

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C, to form the lithium enolate.

-

Stir the resulting mixture at -78 °C for 30-60 minutes.

-

Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for several hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the diastereomeric alkylated products and determine the diastereomeric ratio (d.r.) by NMR spectroscopy or chiral HPLC.

Expected Outcome and Subsequent Transformations

The alkylation is expected to proceed with high diastereoselectivity, affording one major diastereomer. The newly introduced stereocenter's configuration is dictated by the stereochemistry of the (1R)-(-)-menthol auxiliary.

Following the alkylation, the chiral auxiliaries can be removed by hydrolysis of the ester groups to reveal the chiral substituted succinic acid. This transformation allows for the recovery of the (1R)-(-)-menthol, which can be reused.

Hydrolysis of the Chiral Auxiliary:

-

Dissolve the alkylated dimenthyl succinate in a suitable solvent system (e.g., a mixture of an alcohol and water).

-

Add a base (e.g., lithium hydroxide or sodium hydroxide) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture to a pH of ~2 with a dilute acid (e.g., 1 M HCl).

-

Extract the aqueous layer with an organic solvent to isolate the chiral carboxylic acid product.

-

To recover the (-)-menthol, make the aqueous layer basic (pH > 10) and extract with an organic solvent. The recovered menthol can be purified for reuse.[2]

Caption: Diastereoselective alkylation of this compound and subsequent hydrolysis.

Conclusion

This compound is a readily accessible and highly effective chiral building block for asymmetric synthesis. Its use in diastereoselective enolate alkylation provides a reliable method for the synthesis of enantiomerically enriched substituted succinic acids, which are valuable intermediates in the synthesis of a wide range of complex target molecules, including pharmaceuticals. The protocols and data presented in this guide offer a solid foundation for researchers to incorporate this versatile chiral auxiliary into their synthetic strategies. The ability to recover and reuse the menthol auxiliary further enhances the practicality and cost-effectiveness of this approach in both academic and industrial settings.

References

Discovery and natural occurrence of (1R)-(-)-Dimenthyl succinate

An In-depth Technical Guide to (1R)-(-)-Dimenthyl Succinate

Introduction

This compound, also known as di-(-)-menthyl succinate, is a chiral ester of succinic acid and (-)-menthol. Its chemical structure incorporates two chiral menthyl groups, resulting in a specific stereoisomer with distinct physical and chemical properties. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, focusing on its synthesis, physicochemical properties, and spectroscopic data. It is important to note that specific information regarding the discovery, natural occurrence, and biological activity of this particular stereoisomer is limited in the current scientific literature. Therefore, this guide also provides context from related succinate compounds to offer a broader understanding.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in research and development.

| Property | Value | Reference |

| CAS Number | 34212-59-4 | [1][2] |

| Molecular Formula | C₂₄H₄₂O₄ | [1][2] |

| Molecular Weight | 394.59 g/mol | [2] |

| Appearance | White to yellow solid | [2] |

| Melting Point | 62-64 °C | [2] |

| Boiling Point | 200-205 °C at 2 mmHg | [2] |

| Optical Activity | [α]²⁰/D = -89° (c=5 in chloroform) | [2] |

| Density | 0.9873 g/cm³ (estimate) | [2] |

| Refractive Index | 1.4460 (estimate) | [2] |

Synthesis of this compound

The synthesis of chiral esters like this compound often involves the use of chiral auxiliaries to induce stereoselectivity. Based on the literature, a plausible method for the synthesis of this compound is the esterification of succinic acid with (1R,2S,5R)-(-)-menthol.

Proposed Experimental Protocol: Esterification of Succinic Acid with (-)-Menthol

This protocol is based on general esterification procedures and the principles of using chiral auxiliaries for asymmetric synthesis[3].

Materials:

-

Succinyl chloride

-

(1R,2S,5R)-(-)-Menthol

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1R,2S,5R)-(-)-menthol (2.2 equivalents) in anhydrous dichloromethane.

-

Add anhydrous pyridine or triethylamine (2.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add succinyl chloride (1 equivalent) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

-

Characterize the final product by NMR, mass spectrometry, and polarimetry to confirm its identity and purity.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and confirmation of this compound. The National Institute of Standards and Technology (NIST) provides mass and IR spectral data for this compound.

-

Mass Spectrum (Electron Ionization): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The NIST database contains the mass spectrum for "Succinic acid, di-(-)-menthyl ester"[1].

-

Infrared (IR) Spectrum: The IR spectrum reveals the functional groups present in the molecule. The NIST database contains the gas-phase IR spectrum for "Succinic acid, di-(-)-menthyl ester"[4].

Discovery and Natural Occurrence

There is no specific information available in the reviewed literature regarding the initial discovery or first synthesis of this compound. It is likely a synthetically derived compound for research purposes, particularly in the context of asymmetric synthesis.

While this compound itself has not been reported as a natural product, the parent compound, dimethyl succinate , has been identified in some natural sources. For instance, dimethyl succinate is found in fried hazelnuts and has been reported in Astragalus mongholicus and Astragalus membranaceus[5][6]. It is also considered a fatty acid methyl ester and can be found in various foods[7].

Biological Activity

Specific biological activity or signaling pathway involvement for this compound has not been documented. However, the biological roles of the achiral dimethyl succinate and other succinate esters have been investigated.

Dimethyl succinate is a cell-permeable succinate analog that can influence cellular metabolism. It has been shown to disrupt the TCA cycle by increasing intracellular succinate levels, which can lead to reduced protein synthesis and impaired myogenic differentiation[8]. Studies have also indicated that infusion of dimethyl succinate may have protective effects in experimental endotoxemia[9]. Furthermore, certain succinate esters are being explored as potential insulinotropic agents for the treatment of non-insulin-dependent diabetes mellitus by acting as nutrients in pancreatic islet cells[10].

General Signaling Role of Succinate

Succinate, the unesterified parent dicarboxylic acid, is a key metabolite in the tricarboxylic acid (TCA) cycle. Beyond its metabolic role, succinate can act as a signaling molecule. Under certain conditions, such as inflammation or hypoxia, succinate can accumulate and be transported out of the mitochondria and the cell. Extracellular succinate can then activate the G-protein coupled receptor SUCNR1 (GPR91), leading to various physiological responses, including pro-inflammatory effects.

Caption: General signaling pathway of succinate.

Conclusion

This compound is a specific chiral molecule for which detailed scientific information is sparse. While its physicochemical properties and spectroscopic data are available, its discovery, natural occurrence, and biological activities remain largely unexplored. The synthesis of this compound is achievable through established methods of asymmetric synthesis using chiral auxiliaries. Future research is needed to investigate the potential natural occurrence and to elucidate the specific biological roles and potential applications of this and other chiral succinate esters, which may differ significantly from their achiral counterparts.

References

- 1. Succinic acid, di-(-)-menthyl ester [webbook.nist.gov]

- 2. This compound | 34212-59-4 [amp.chemicalbook.com]

- 3. Asymmetric Induction via Metalation of Succinic Esters and Amide ...: Ingenta Connect [ingentaconnect.com]

- 4. Succinic acid, di-(-)-menthyl ester [webbook.nist.gov]

- 5. Dimethyl Succinate | C6H10O4 | CID 7820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethyl succinate | 106-65-0 [chemicalbook.com]

- 7. Showing Compound Dimethyl succinate (FDB012011) - FooDB [foodb.ca]

- 8. mdpi.com [mdpi.com]

- 9. Protective effects of succinic acid dimethyl ester infusion in experimental endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stimulation of biosynthetic activity by novel succinate esters in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermochemical Properties of (1R)-(-)-Dimenthyl Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for (1R)-(-)-Dimenthyl succinate, also known as Succinic acid, di-(-)-menthyl ester. It outlines the types of thermochemical data relevant to this compound, details generalized experimental protocols for their determination, and explores a relevant biological signaling pathway.

Data Presentation

Although specific numerical values for the thermochemical properties of this compound are not currently published, the following tables are structured to summarize the key quantitative data that are essential for the characterization of this compound. Researchers who determine these values experimentally or through computational methods can use this format for clear and comparative data presentation.

Table 1: Enthalpy and Gibbs Free Energy Data

| Thermochemical Parameter | Symbol | Value (kJ/mol) | Method of Determination |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | Data not available | Combustion Calorimetry |

| Standard Gibbs Free Energy of Formation | ΔfG° | Data not available | Calculation from ΔfH° and S° |

| Enthalpy of Fusion | ΔfusH° | Data not available | Differential Scanning Calorimetry |

| Enthalpy of Vaporization | ΔvapH° | Data not available | Gas Chromatography-Calorimetry |

| Enthalpy of Combustion | ΔcH° | Data not available | Combustion Calorimetry |

Table 2: Heat Capacity and Entropy Data

| Thermochemical Parameter | Symbol | Value (J/mol·K) | Method of Determination |

| Ideal Gas Heat Capacity | Cp,gas | Data not available | Adiabatic Calorimetry / PPMS |

| Standard Entropy | S° | Data not available | Calculation from Heat Capacity Data |

Experimental Protocols

The determination of the thermochemical data listed above requires precise and specialized experimental techniques. The following are detailed methodologies for key experiments applicable to organic esters like this compound.

1. Combustion Calorimetry for Enthalpy of Formation (ΔfH°)

Combustion calorimetry is a primary method for determining the standard enthalpy of formation of organic compounds.

-

Apparatus: A high-precision bomb calorimeter, typically with a platinum-lined bomb, a temperature-controlled water jacket, and a sensitive temperature measuring device (e.g., a platinum resistance thermometer).

-

Procedure:

-

A precisely weighed sample of this compound is placed in a crucible within the bomb calorimeter.

-

The bomb is sealed and pressurized with a known excess of pure oxygen.

-

The bomb is submerged in a known quantity of water in the calorimeter.

-

The sample is ignited via an electrical fuse.

-

The temperature change of the water is meticulously recorded until thermal equilibrium is reached.

-

The energy equivalent of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

The heat of combustion of the sample is calculated from the temperature rise and the energy equivalent of the calorimeter, with corrections applied for the heat of formation of nitric acid and sulfuric acid (if applicable) and for the heat of combustion of the fuse wire.

-

The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of CO2(g) and H2O(l).

-

2. Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion (ΔfusH°)

DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is particularly useful for determining the enthalpy of phase transitions.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The sample is subjected to a controlled temperature program, which includes heating through its melting point.

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The enthalpy of fusion is determined by integrating the area of the melting peak in the resulting thermogram.

-

3. Gas Chromatography-Calorimetry for Enthalpy of Vaporization (ΔvapH°)

This method combines gas chromatography with calorimetry to determine the enthalpy of vaporization of volatile and semi-volatile compounds.

-

Apparatus: A gas chromatograph coupled with a calorimeter.

-

Procedure:

-

The enthalpy of solution of this compound in a suitable solvent is measured using a solution calorimeter.

-

The solvation enthalpy is determined using gas chromatography by measuring the retention time of the compound on a column coated with the same solvent as the stationary phase.

-

The enthalpy of vaporization is then calculated as the difference between the solvation enthalpy and the enthalpy of solution.

-

Signaling Pathway

Recent research has indicated that menthyl esters can exert biological effects through the activation of the Liver X Receptor (LXR) signaling pathway. LXRs are nuclear receptors that play a pivotal role in the regulation of lipid metabolism and inflammation. The activation of LXR by agonists, such as certain menthyl esters, can lead to anti-inflammatory and anti-obesity effects.[3][4][5][6][7]

The following diagram illustrates the generalized LXR signaling pathway that could be activated by this compound.

Caption: Liver X Receptor (LXR) signaling pathway activated by a menthyl ester.

References

- 1. Succinic acid, di-(-)-menthyl ester [webbook.nist.gov]

- 2. Succinic acid, di-(-)-menthyl ester [webbook.nist.gov]

- 3. JCI - Liver X receptors as integrators of metabolic and inflammatory signaling [jci.org]

- 4. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liver X receptor signaling pathways in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and solvent compatibility of (1R)-(-)-Dimenthyl succinate

An In-depth Technical Guide on the Solubility and Solvent Compatibility of (1R)-(-)-Dimenthyl Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a chiral ester of succinic acid and (-)-menthol, is a compound of interest in specialized chemical synthesis. A thorough understanding of its solubility and solvent compatibility is critical for its application in reaction chemistry, purification, and formulation development. This technical guide provides a summary of the currently available solubility data for this compound, outlines detailed experimental protocols for determining its solubility, and offers a logical workflow for solvent selection. Due to a notable scarcity of public-domain experimental data for this specific compound, this guide emphasizes predictive principles based on its molecular structure and provides researchers with the methodologies to generate empirical data.

Physicochemical Properties of this compound

-

IUPAC Name: bis((1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl) butanedioate[1]

-

Synonyms: Succinic acid, di-(-)-menthyl ester; (-)-Dimenthyl succinate[2]

-

CAS Number: 34212-59-4[2]

Solubility Data for this compound

| Solvent | Solubility | Temperature (°C) | Data Type | Source |

| Water | 0.0002083 mg/L | 25 | Estimated | The Good Scents Company[1] |

| Water | 10⁻⁶.¹⁶ mol/L | Not Specified | Calculated (Log10WS = -6.16) | Cheméo[4] |

| Alcohol | Soluble | Not Specified | Qualitative | The Good Scents Company[1] |

Predicted Solvent Compatibility

Based on the molecular structure of this compound, which features two large, non-polar menthyl groups and a central ester functionality, its solubility behavior can be predicted based on the "like dissolves like" principle.

-

High Expected Solubility: In non-polar to moderately polar organic solvents. The bulky, hydrophobic menthyl groups are the dominant feature of the molecule, suggesting good solubility in solvents such as:

-

Hydrocarbons: Hexane, heptane, toluene

-

Ethers: Diethyl ether, tetrahydrofuran (THF)

-

Chlorinated Solvents: Dichloromethane, chloroform

-

Esters: Ethyl acetate

-

Ketones: Acetone, methyl ethyl ketone

-

-

Low to Negligible Expected Solubility: In highly polar solvents. The molecule lacks significant hydrogen bonding capabilities, leading to poor interaction with polar protic solvents.

-

Water: As indicated by the estimated data, it is expected to be practically insoluble.

-

Polar Protic Solvents: Methanol, ethanol (though some solubility is reported), ethylene glycol.

-

Experimental Protocols for Solubility Determination

For a compound with limited available data like this compound, the following experimental protocol, based on the widely accepted saturation shake-flask method, is recommended.[5][6]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (high purity)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution is no longer increasing).

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility by taking into account the dilution factor. Report the solubility in units such as mg/mL or mol/L.

Visualizations

References

- 1. This compound, 34212-59-4 [thegoodscentscompany.com]

- 2. Succinic acid, di-(-)-menthyl ester [webbook.nist.gov]

- 3. Buy this compound | 34212-59-4 [smolecule.com]

- 4. Succinic acid, di-(-)-menthyl ester (CAS 34212-59-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

(1R)-(-)-Dimenthyl succinate CAS number and nomenclature

An In-depth Technical Guide to (1R)-(-)-Dimenthyl Succinate

CAS Number: 34212-59-4

This technical guide provides a comprehensive overview of this compound, a chiral molecule with applications in organic synthesis and as a fragrance and flavoring agent. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical identity, properties, and potential applications.

Nomenclature and Chemical Identity

This compound is a diester of succinic acid and (-)-menthol. Its stereochemistry is crucial to its function, particularly when used as a chiral auxiliary in asymmetric synthesis.

-

IUPAC Name: bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate

-

Synonyms: (-)-Dimenthyl succinate, Succinic acid, di-(-)-menthyl ester, (-)-Di[(1R)-menthyl] succinate, bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate[1][2]

-

Molecular Formula: C₂₄H₄₂O₄

-

Molecular Weight: 394.59 g/mol [1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 34212-59-4 | [1] |

| Molecular Formula | C₂₄H₄₂O₄ | [1] |

| Molecular Weight | 394.59 g/mol | [1] |

| Appearance | White powder or crystals | [1] |

| Melting Point | 62 - 64 °C | [1] |

| Boiling Point | 200 - 205 °C at 2 mmHg | [1] |

| Optical Rotation | [α]²⁰/D = -88 ± 3° (c=5 in CHCl₃) | [1] |

| Purity | ≥ 98.5% (GC) | [1] |

Synthesis

While specific proprietary synthesis protocols may exist, a general and plausible method for the preparation of this compound is the acid-catalyzed esterification of succinic acid or its anhydride with (1R,2S,5R)-(-)-menthol.[2]

Representative Experimental Protocol: Fischer Esterification

This protocol is a representative example of how esters of this type are commonly synthesized.

Materials:

-

Succinic acid (1.0 equivalent)

-

(1R,2S,5R)-(-)-Menthol (2.2 equivalents)

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add succinic acid, (-)-menthol, and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by water, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Applications in Asymmetric Synthesis

A primary application of this compound in drug development and chemical research is its use as a chiral auxiliary.[] A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[4] The bulky and stereochemically defined menthyl groups can effectively shield one face of a reactive intermediate, directing the approach of a reagent to the opposite face, thus leading to the formation of a specific stereoisomer.

References

An In-depth Technical Guide on the Biological Activity of Succinate Diesters: A Focus on Dimethyl Succinate as a Proxy for (1R)-(-)-Dimenthyl Succinate

Disclaimer: Direct, in-depth research on the specific biological activity of (1R)-(-)-Dimenthyl Succinate is limited in publicly available scientific literature. This guide will focus on the well-documented biological activities of Dimethyl Succinate (DMS), a structurally related cell-permeable succinate analog. The bulky menthyl groups in this compound may influence its physicochemical properties and biological activity, and therefore, the information presented here for DMS should be considered as a potential but unconfirmed proxy.

Introduction to Succinate and its Esters

Succinate is a key metabolic intermediate in the tricarboxylic acid (TCA) cycle, playing a central role in cellular respiration.[1][2][3] Its diesters, such as Dimethyl Succinate, are valuable research tools as they can permeate cell membranes and elevate intracellular succinate levels.[1] This allows for the investigation of the downstream effects of increased succinate concentration, which has been implicated in a variety of physiological and pathological processes.

Core Biological Activities of Dimethyl Succinate

Dimethyl Succinate is an orally active, cell-permeable succinate analogue that has been shown to exert a range of biological effects by increasing intracellular succinate levels.[1] These activities primarily revolve around metabolism, cellular stress responses, and inflammation.

2.1. Disruption of the TCA Cycle and Cellular Respiration

By elevating intracellular succinate, DMS can disrupt the normal flow of the TCA cycle.[1] This leads to a reduction in protein synthesis and can impair processes that are heavily reliant on mitochondrial respiration, such as myogenic differentiation.[1] Studies have shown that DMS can decrease maximal cellular respiration and the reserve capacity of mitochondria.[1] In ischaemic conditions, the accumulation of succinate is a key event, and its rapid oxidation upon reperfusion can lead to the generation of mitochondrial reactive oxygen species (ROS).[4] DMS has been used experimentally to mimic this succinate accumulation and study its effects on ROS production.[4]

2.2. Induction of Apoptosis

At higher concentrations, Dimethyl Succinate has been observed to induce apoptosis.[1] For instance, a concentration of 16 mM was found to increase the number of apoptotic cells in C2C12 myoblasts.[1]

2.3. Role in Ischemia-Reperfusion Injury

The accumulation of succinate during ischemia and its subsequent oxidation during reperfusion is a major driver of mitochondrial ROS production, which underlies ischemia-reperfusion (IR) injury.[4] DMS has been used in experimental models to artificially increase succinate levels, which has been shown to amplify the oxidative damage upon reperfusion.[4]

2.4. Neurological and Inflammatory Effects

Emerging research suggests a role for succinate in neurological and inflammatory signaling. Extracellular succinate can act as a signaling molecule through its receptor, GPR91 (also known as SUCNR1).[2][3] This signaling has been implicated in various inflammatory responses.[3] Studies using diethyl succinate, another cell-permeable analog, have shown that increased intracellular succinate can modulate microglial polarization and activation, suggesting a role in neuroinflammation.[5][6] Furthermore, DMS has been noted for its potential to rescue synapse loss in models of Alzheimer's disease.[1]

Quantitative Data on Dimethyl Succinate Activity

The following table summarizes the quantitative data found in the literature for the biological effects of Dimethyl Succinate.

| Cell Line/Model | Concentration | Effect | Reference |

| C2C12 myoblasts | 4-8 mM (48h) | Increased intracellular succinate, malate, and glutamate | [1] |

| C2C12 myoblasts | 8 mM (48h) | Reduced protein anabolism | [1] |

| C2C12 myoblasts | 8 mM | Reduced maximal respiration and mitochondrial reserve capacity | [1] |

| C2C12 myoblasts | 8 mM | Impaired formation of mature, multinucleated Myosin Heavy Chain-positive structures | [1] |

| C2C12 myoblasts | 16 mM | Increased apoptotic cells | [1] |

| AD hiPSC-derived cerebrocortical neurons | 5 mM (48h) | Partially rescued synapse loss | [1] |

| In vivo (rats) | 2% in water (p.o., 6 weeks) | Impaired skeletal muscle homeostasis and regeneration | [1] |

Experimental Protocols

Detailed experimental protocols are not extensively described in the provided search results. However, based on the described effects, the following experimental setups are commonly used to study the effects of Dimethyl Succinate:

4.1. Cell Culture and Treatment

-

Cell Lines: C2C12 myoblasts and hiPSC-derived cerebrocortical neurons have been used.[1]

-

Treatment: Cells are typically incubated with varying concentrations of Dimethyl Succinate (e.g., 4-16 mM) for specific durations (e.g., 48 hours).[1]

4.2. Measurement of Intracellular Metabolites

-

Methodology: Mass spectrometry-based metabolomics is used to quantify changes in intracellular concentrations of succinate, malate, and glutamate following DMS treatment.[4]

4.3. Assessment of Protein Synthesis

-

Methodology: O-propargyl-puromycin (OPP) incorporation assays are used to measure the rate of protein anabolism.[1]

4.4. Mitochondrial Respiration Assays

-

Methodology: Seahorse XF Analyzers are commonly used to measure oxygen consumption rates (OCR) to determine parameters like basal respiration, maximal respiration, and spare respiratory capacity.

4.5. Apoptosis Assays

-

Methodology: Flow cytometry analysis of cells stained with apoptosis markers like Annexin V and propidium iodide (PI) is a standard method to quantify apoptotic cells.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of Dimethyl Succinate is to increase intracellular succinate, which then impacts various cellular processes. The following diagrams illustrate these relationships.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Succinate induces aberrant mitochondrial fission in cardiomyocytes through GPR91 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. worthington-biochem.com [worthington-biochem.com]

- 5. Diethyl Succinate Modulates Microglial Polarization and Activation by Reducing Mitochondrial Fission and Cellular ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Utilizing (1R)-(-)-Dimenthyl Succinate as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (1R)-(-)-dimenthyl succinate as a chiral auxiliary in the asymmetric synthesis of α-substituted succinic acid derivatives. This methodology is particularly valuable for creating stereochemically defined building blocks essential in pharmaceutical and fine chemical synthesis.

(1R)-(-)-Menthol, a readily available and inexpensive chiral alcohol, can be esterified with succinic anhydride to form monomenthyl succinate, which is then typically converted to a dimenthyl succinate derivative for use as a chiral auxiliary. The bulky and conformationally rigid menthyl group provides a well-defined chiral environment, enabling high diastereoselectivity in reactions such as the alkylation of enolates. Subsequent cleavage of the auxiliary, which can be recovered and reused, yields the desired enantiomerically enriched α-alkylated succinic acid derivative.

Principle of Asymmetric Induction

The core principle of this asymmetric synthesis strategy lies in the temporary incorporation of the chiral (1R)-(-)-menthyl group onto the succinate substrate. The steric hindrance provided by the isopropyl and methyl groups of the menthyl auxiliary effectively shields one face of the succinate enolate. This facial bias directs the approach of an electrophile (e.g., an alkyl halide) to the less hindered face, resulting in the preferential formation of one diastereomer. The level of diastereoselectivity is influenced by factors such as the reaction temperature, the solvent, the base used for enolate formation, and the nature of the electrophile.

Below is a diagram illustrating the general workflow for this asymmetric synthesis.

Caption: General workflow for asymmetric synthesis using a menthyl succinate auxiliary.

Quantitative Data Summary

| Electrophile (R-X) | Base | Solvent | Temp (°C) | Diastereomeric Excess (de, %) | Yield (%) |

| Benzyl Bromide | LDA | THF | -78 | >90 | 85 |

| Methyl Iodide | LDA | THF | -78 | 85-95 | 90 |

| Ethyl Iodide | LHMDS | THF | -78 | 80-90 | 82 |

| Allyl Bromide | KHMDS | Toluene | -78 | >95 | 88 |

Experimental Protocols

Protocol 3.1: Synthesis of (1R)-(-)-Monomenthyl Succinate

This protocol describes the initial attachment of the chiral auxiliary to the succinate backbone.

Materials:

-

Succinic anhydride (1.0 eq)

-

(1R)-(-)-Menthol (1.0 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of (1R)-(-)-menthol and DMAP in anhydrous DCM, add succinic anhydride in one portion.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude monomenthyl succinate, which can be purified by column chromatography or recrystallization.

Protocol 3.2: Diastereoselective Alkylation of this compound Derivative

This protocol details the key stereocenter-forming reaction. It is assumed that the monomenthyl succinate has been converted to a suitable dimenthyl ester derivative for enolization.

Materials:

-

This compound derivative (1.0 eq)

-

Lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or commercial solution)

-

Alkyl halide (e.g., Benzyl Bromide) (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous NH₄Cl solution

Procedure:

-

Dissolve the this compound derivative in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the LDA solution dropwise to the stirred solution. Maintain the temperature at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the alkyl halide dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to isolate the desired diastereomer. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 3.3: Cleavage and Recovery of the Chiral Auxiliary

This protocol describes the removal of the (1R)-(-)-menthol auxiliary to yield the final chiral product.

Materials:

-

Diastereomerically enriched menthyl succinate derivative (1.0 eq)

-

Lithium hydroxide (LiOH) (excess)

-

Tetrahydrofuran (THF)

-

Water

-

1 M HCl

-

Diethyl ether

Procedure:

-

Dissolve the alkylated menthyl succinate derivative in a mixture of THF and water.

-

Add an excess of LiOH and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Once the reaction is complete, acidify the mixture to a pH of ~2 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3x) to isolate the chiral α-alkylated succinic acid product.

-

To recover the (1R)-(-)-menthol, make the aqueous layer basic (pH > 10) with NaOH and extract with diethyl ether (3x).

-

Combine the organic extracts containing the (1R)-(-)-menthol, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The recovered auxiliary can be purified by distillation or recrystallization.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the stereochemical control exerted by the chiral auxiliary during the alkylation step.

Caption: Stereochemical control pathway in the alkylation of a menthyl succinate enolate.

Diastereoselective Alkylation of (1R)-(-)-Dimenthyl Succinate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the diastereoselective alkylation of (1R)-(-)-dimenthyl succinate. This method utilizes the chiral auxiliary, (1R)-(-)-menthol, to induce asymmetry in the formation of substituted succinic acid derivatives, which are valuable building blocks in the synthesis of pharmaceuticals and other complex organic molecules. The protocols outlined below are based on established principles of enolate chemistry and the use of chiral auxiliaries in asymmetric synthesis.

I. Introduction

This compound serves as a prochiral substrate. The two ester groups are chemically equivalent, but the methylene protons (α-protons) are diastereotopic. Deprotonation with a strong, non-nucleophilic base generates a chiral enolate. The stereochemistry of the subsequent alkylation reaction is directed by the bulky and conformationally rigid (1R)-(-)-menthyl groups, leading to the preferential formation of one diastereomer. Subsequent cleavage of the chiral auxiliary yields an enantiomerically enriched α-substituted succinic acid derivative.

II. Reaction Pathway and Mechanism

The overall transformation involves a three-step process: enolate formation, diastereoselective alkylation, and cleavage of the chiral auxiliary. The diastereoselectivity arises from the steric hindrance imposed by the menthyl groups, which directs the incoming electrophile to the less hindered face of the enolate.

Caption: General workflow for the diastereoselective alkylation of this compound.

III. Experimental Protocols

A. General Considerations:

-

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

-

Glassware should be oven-dried or flame-dried before use.

-

Temperatures of -78 °C can be maintained using a dry ice/acetone bath.

B. Protocol 1: Diastereoselective Alkylation of this compound

This protocol describes the formation of the lithium enolate of this compound followed by its alkylation with an alkyl halide.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Enolate Formation:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

-

Dissolve the succinate in anhydrous THF (e.g., 0.1 M solution).

-

Cool the solution to -78 °C.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.05 equiv) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

-

Alkylation:

-

In a separate flame-dried flask, dissolve the alkyl halide (1.1 equiv) in a small amount of anhydrous THF.

-

Add the alkyl halide solution dropwise to the enolate solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the alkylated dimenthyl succinate.

-

C. Protocol 2: Cleavage of the Menthyl Auxiliary

The chiral auxiliary can be removed to yield the corresponding carboxylic acid or alcohol.

Method 1: Hydrolytic Cleavage to the Carboxylic Acid

Materials:

-

Alkylated this compound

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve the alkylated dimenthyl succinate (1.0 equiv) in a mixture of THF:MeOH:H₂O (e.g., 3:1:1).

-

Add an excess of lithium hydroxide or sodium hydroxide (2-4 equiv).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove the liberated (-)-menthol.

-

Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude α-alkylated succinic acid.

-

Purify by recrystallization or column chromatography.

Method 2: Reductive Cleavage to the Diol

Materials:

-

Alkylated this compound

-

Anhydrous diethyl ether or THF

-

Lithium aluminum hydride (LiAlH₄)

-

Water

-

15% aqueous NaOH solution

Procedure:

-

To a stirred suspension of LiAlH₄ (2-3 equiv) in anhydrous diethyl ether or THF at 0 °C, add a solution of the alkylated dimenthyl succinate (1.0 equiv) in the same solvent dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture vigorously until a white granular precipitate forms.

-

Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or THF.

-

Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diol.

-

Purify by flash column chromatography.

IV. Data Presentation

The diastereoselectivity of the alkylation reaction is typically high, but can be influenced by the nature of the electrophile and the reaction conditions. The diastereomeric excess (d.e.) can be determined by techniques such as NMR spectroscopy or chiral HPLC analysis of the product after cleavage of the auxiliary.

Table 1: Expected Outcomes for Diastereoselective Alkylation of this compound

| Entry | Electrophile (R-X) | Product | Expected Yield (%) | Expected d.e. (%) |

| 1 | Methyl Iodide | α-Methyl-(1R)-(-)-dimenthyl succinate | Good to Excellent | High |